molecular formula C11H18N2O3 B4398110 1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B4398110
M. Wt: 226.27 g/mol
InChI Key: WDCRGCVGMFILOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as thalidomide, is a pharmaceutical drug that was initially introduced as a sedative in the late 1950s. However, it was later discovered to have teratogenic effects, causing severe birth defects in infants born to mothers who had taken the drug during pregnancy. Despite this, thalidomide has found new uses in the treatment of various medical conditions, including cancer, leprosy, and autoimmune diseases.

Scientific Research Applications

Thalidomide has been used in various scientific research applications, including the treatment of cancer, leprosy, and autoimmune diseases. It has been shown to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties. Thalidomide has also been used in preclinical studies to investigate its potential as a treatment for other medical conditions, such as Alzheimer's disease and multiple sclerosis.

Mechanism of Action

The exact mechanism of action of 1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it is known to have multiple targets in the body, including cytokines, angiogenic factors, and immune cells. Thalidomide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to stimulate the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Thalidomide also inhibits the formation of new blood vessels, which is important in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Thalidomide has various biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit angiogenesis, and modulate the immune system. Thalidomide has also been shown to have sedative and hypnotic effects, which were the initial reasons for its use as a sedative.

Advantages and Limitations for Lab Experiments

Thalidomide has several advantages for use in lab experiments. It has a well-established synthesis method, and its mechanism of action has been extensively studied. Thalidomide is also relatively inexpensive and widely available. However, 1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione has limitations in lab experiments, including its teratogenic effects, which limit its use in studies involving pregnant animals. Thalidomide also has a narrow therapeutic window, which can make it difficult to determine the appropriate dosage for experiments.

Future Directions

There are several future directions for research on 1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of research is the development of new this compound analogs with improved efficacy and safety profiles. Another area of research is the investigation of this compound's potential as a treatment for other medical conditions, such as Alzheimer's disease and multiple sclerosis. Additionally, research is needed to better understand this compound's mechanism of action and to identify new targets for this compound-based therapies.
Conclusion:
In conclusion, this compound has had a controversial history, but it has found new uses in the treatment of various medical conditions. Thalidomide has a well-established synthesis method, and its mechanism of action has been extensively studied. Thalidomide has advantages for use in lab experiments, but it also has limitations, including its teratogenic effects and narrow therapeutic window. There are several future directions for research on this compound, including the development of new this compound analogs and the investigation of this compound's potential as a treatment for other medical conditions.

properties

IUPAC Name

3-morpholin-4-yl-1-propan-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-8(2)13-10(14)7-9(11(13)15)12-3-5-16-6-4-12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCRGCVGMFILOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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